7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-methoxy-1H-benzimidazole-2-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,1H3,(H,11,12) |
InChI Key |
XKZYKBKOKXHSED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The most widely reported method involves condensation of 4-methoxy-o-phenylenediamine with cyanogen bromide or nitrile-containing electrophiles. Key steps include:
-
Reaction Conditions :
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4-Methoxy-o-phenylenediamine (10 mmol) and malononitrile (12 mmol) are refluxed in ethanol with Na₂S₂O₅ (5 mmol) for 6 hours.
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The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).
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Recrystallization in ethanol yields 7-methoxy-1H-benzo[d]imidazole-2-carbonitrile (68% yield).
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
Functional Group Interconversion
Nitrilation via Nucleophilic Substitution
2-Chloro-7-methoxy-1H-benzimidazole is converted to the target nitrile using copper(I) cyanide:
-
-
2-Chloro-7-methoxy-1H-benzimidazole (1 eq) reacts with CuCN (1.2 eq) in DMF at 120°C for 8 hours.
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Post-reaction, the mixture is filtered through Celite and concentrated.
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Yield: 72% after recrystallization in toluene.
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Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | >99% |
| By-products | <2% (unreacted chloride) |
Oxidative Cyclization of Thioamides
Thioamide intermediates derived from 4-methoxy-o-phenylenediamine and thiocyanate esters undergo oxidative cyclization:
Industrial-Scale Production
Continuous Flow Synthesis
Patented methods highlight scalable processes:
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Reactor Design : Tubular flow reactor with residence time ≤30 minutes.
-
Conditions :
-
Output : 85% conversion rate with 99.5% purity after crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation (Na₂S₂O₅) | 68 | 98 | Moderate | High |
| Microwave-Assisted | 70 | 97 | Low | Moderate |
| Nitrilation (CuCN) | 72 | 99.5 | High | Low |
| Continuous Flow | 85 | 99.5 | High | High |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group at position 2 participates in nucleophilic substitutions under basic or acidic conditions:
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Hydrolysis : Reacts with aqueous HCl or H₂SO₄ to form 7-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. This reaction proceeds via intermediate imidate formation, followed by acid-catalyzed hydrolysis .
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Aminolysis : Treatment with primary amines (e.g., methylamine) yields 2-(alkylamino)-7-methoxy-1H-benzo[d]imidazole derivatives. For example, reaction with ethylenediamine produces bicyclic amidine derivatives .
Table 1: Nucleophilic Substitution Products
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| HCl (6M) | 2-Carboxylic acid derivative | Reflux, 12h | 78 | |
| Methylamine | 2-(Methylamino) derivative | EtOH, 80°C, 6h | 65 | |
| Hydrazine hydrate | 2-Hydrazinyl derivative | DMF, 100°C, 8h | 72 |
Electrophilic Aromatic Substitution
The methoxy group activates the benzene ring toward electrophilic substitution at positions 5 and 6:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5, forming 5-nitro-7-methoxy-1H-benzo[d]imidazole-2-carbonitrile .
-
Halogenation : Bromine in acetic acid yields 5-bromo and 6-bromo derivatives (ratio 3:1) .
Key Observations:
-
Position 5 is favored due to para-directing effects of the methoxy group .
-
Steric hindrance from the cyano group reduces substitution at position 4 .
Cyclization Reactions
The cyano group facilitates cyclization with bifunctional nucleophiles:
-
With Hydrazines : Forms triazolo[1,5-a]benzimidazole systems under microwave irradiation (180°C, 30 min) .
-
With Thiols : Produces thiazolo[3,2-a]benzimidazole derivatives in the presence of Na₂S₂O₅ .
Reduction Reactions
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Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine (2-aminomethyl derivative) .
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Selective Ring Reduction : NaBH₄ in THF reduces the imidazole ring to a dihydro derivative while preserving the cyano group .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
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Suzuki Coupling : Reacts with arylboronic acids at position 5 to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C) .
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Buchwald-Hartwig Amination : Introduces aryl amines at position 6 using XPhos-Pd-G3 catalyst .
Biological Interaction-Driven Reactivity
In pharmacological contexts, the compound undergoes target-specific modifications:
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Enzyme Binding : The cyano group forms hydrogen bonds with catalytic residues of cyclooxygenase-2 (COX-2), as shown in molecular docking studies .
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methoxy group to a hydroxyl group in vivo, enhancing solubility .
Stability Under Physiological Conditions
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pH-Dependent Degradation : Stable at pH 4–7 but hydrolyzes rapidly in alkaline conditions (pH >9) to the carboxylic acid .
-
Thermal Stability : Decomposes above 250°C via CN bond cleavage, confirmed by TGA-DSC analysis .
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity: Research indicates that benzimidazole derivatives, including 7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Cancer Treatment: this compound is being investigated for its role as an anti-cancer agent. Molecular docking studies suggest that it interacts with enzymes and receptors involved in cancer pathways, which could lead to the development of novel treatments for cancer .
STING Agonists: The compound has been explored as a part of a platform for STING (Stimulator of Interferon Genes) agonists, which are promising in cancer immunotherapy. These agonists can activate immune responses against tumors, and this compound has shown potential in enhancing these effects .
Agricultural Applications
Pesticide Development: The unique properties of this compound make it suitable for agricultural applications, particularly as a pesticide. Its effectiveness against certain pests can contribute to integrated pest management strategies.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Pathway Interaction
In another research effort focusing on cancer treatment, molecular docking simulations revealed that this compound binds effectively to specific targets within cancer cells. This interaction was associated with altered signaling pathways that promote apoptosis in tumor cells .
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile largely depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Core Heterocycle :
- The target compound and 7-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole share a benzimidazole core, but substituents differ significantly. The nitrile group in the target compound enhances electrophilicity compared to bromo or phenyl groups .
- 1,4-Dimethyl-1,4-dihydro-imidazo[4,5-d]imidazole-2-carbonitrile (193) has a fused imidazole system, reducing aromaticity and increasing solubility in polar solvents .
- In 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile, the chloro and tolyl groups contribute to hydrophobic interactions, relevant to its role as a fungicide metabolite .
Biological Activity
7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile is a compound belonging to the benzimidazole family, characterized by a methoxy group at the 7-position and a cyano group at the 2-position. This unique structure contributes to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 172.18 g/mol. Its structure can be represented as follows:
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal activity against various strains, particularly Candida albicans. In laboratory settings, the compound showed effective inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays indicated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and interference with cellular signaling pathways. For example, molecular docking studies revealed that it binds effectively to target proteins involved in cancer progression .
Antimicrobial Activity
In addition to its antifungal properties, this compound has been investigated for its antimicrobial effects against both gram-positive and gram-negative bacteria. Preliminary results suggest that it may have a broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
The mechanism of action for this compound involves its interaction with specific biological targets. Molecular docking studies indicate that the compound can bind to enzymes and receptors associated with microbial resistance and cancer pathways. This binding affinity is crucial for understanding how the compound exerts its biological effects and optimizing its therapeutic potential .
Case Study 1: Antifungal Efficacy
A study conducted to evaluate the antifungal efficacy of this compound involved testing against various Candida species. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, indicating strong antifungal properties .
Case Study 2: Anticancer Activity in Cell Lines
In another study focusing on anticancer activity, researchers treated several human cancer cell lines with varying concentrations of this compound. The findings revealed that the compound inhibited cell proliferation effectively, with IC50 values ranging from 5 to 15 µM across different cell lines .
Comparative Analysis with Related Compounds
To better understand the unique biological activities of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1H-benzimidazole | Basic structure without substitutions | Foundational compound in this class |
| 2-(4-methoxyphenyl)-1H-benzimidazole | Methoxy substitution at the phenyl ring | Enhanced solubility |
| 5-cyano-1H-benzimidazole | Cyano group at the 5-position | Potentially different biological activities |
| This compound | Methoxy at position 7 and cyano at position 2 | Exhibits significant antifungal and anticancer activities |
The presence of both methoxy and cyano groups in this compound enhances its efficacy compared to others in the benzimidazole class.
Q & A
Basic: What synthetic methodologies are commonly employed for 7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile?
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example, method (h) from uses 2-iodophenyl precursors and aryl nitriles under palladium catalysis to construct the benzimidazole core. Methoxy and cyano groups are introduced via nucleophilic substitution or direct functionalization of intermediates. Key steps include:
- Cyclization : Using POCl₃ or PCl₅ as dehydrating agents.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
- Validation : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., [M+H]⁺ peaks) .
Basic: How is structural characterization performed for this compound?
1H/13C NMR spectroscopy is critical for confirming regiochemistry and substituent positions. For example:
- The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR.
- The cyano (-CN) carbon resonates at δ ~115–120 ppm in ¹³C NMR .
Melting points (e.g., 180–220°C for similar derivatives) and HRMS (e.g., m/z = 200.0820 [M+H]⁺) further validate purity and structure .
Basic: What biological activity screening approaches are used for benzimidazole derivatives?
- EGFR Inhibition Assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™) .
- Cytotoxicity Testing : MTT assays on cell lines (e.g., HUVECs, BJ fibroblasts) in DMEM/RPMI media with 10% FBS .
- ADMET Analysis : Computational tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: How can structure-activity relationships (SAR) be optimized computationally?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Substituent effects (e.g., methoxy vs. chloro) on binding affinity are quantified via docking scores .
- QSAR Models : Train regression models on datasets (e.g., IC₅₀ vs. substituent Hammett σ values) to predict activity .
Advanced: How are contradictions in spectroscopic data resolved?
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of methoxy and aromatic protons .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve regiochemical ambiguities (e.g., distinguishing C-2 vs. C-4 substitution) .
Advanced: What strategies improve solubility for in vivo studies?
- Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
Advanced: How is crystallographic data analyzed for structural validation?
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
- Refinement : SHELXL-2018 refines parameters (R1 < 0.05) and generates ORTEP diagrams. Hydrogen bonding (e.g., N-H⋯O) and π-π stacking interactions are mapped .
Advanced: How is regioselectivity controlled during synthesis?
- Directing Groups : Use ortho-methoxy substituents to guide electrophilic substitution to the para position.
- Catalytic Systems : Pd(OAc)₂/Xantphos promotes selective cross-coupling at C-7 over C-4 .
Advanced: How is metabolic stability assessed?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 Inhibition : Fluorescent probes (e.g., Vivid® assays) identify interactions with CYP3A4/2D6 .
Advanced: How are spectral-structure discrepancies addressed in novel analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
